2-Nonenoic acid

Description

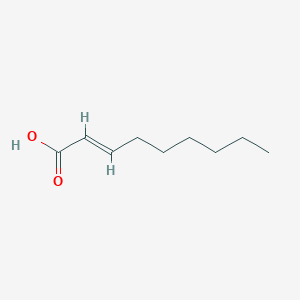

Structure

3D Structure

Properties

IUPAC Name |

(E)-non-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3,(H,10,11)/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXTJMPCFOTOO-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063171 | |

| Record name | 2-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Fatty aroma | |

| Record name | (E)-2-Nonenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in oils, Soluble (in ethanol) | |

| Record name | (E)-2-Nonenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.930-0.940 | |

| Record name | (E)-2-Nonenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1379/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14812-03-4, 3760-11-0, 29830-11-3 | |

| Record name | trans-2-Nonenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14812-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003760110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenoic acid, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014812034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029830113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Nonenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Non-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 14812-03-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENOIC ACID, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93232CN67V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Nonenoic acid CAS 3760-11-0 chemical properties

An In-Depth Technical Guide to 2-Nonenoic Acid (CAS 3760-11-0): Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Nonenoic acid, tailored for researchers, chemists, and professionals in the field of drug development. We will move beyond simple data recitation to explore the causal relationships behind its chemical behavior, offering field-proven insights into its synthesis, characterization, and potential applications.

Core Molecular Profile and Physicochemical Properties

2-Nonenoic acid is an unsaturated fatty acid characterized by a nine-carbon chain with a carboxylic acid functional group and a carbon-carbon double bond located at the C2 position. The specific isomer for CAS 3760-11-0 is primarily the (E)-isomer, also known as trans-2-Nonenoic acid. This geometric arrangement significantly influences its physical properties and biological interactions.

The molecule's structure presents two key reactive centers: the electrophilic carbonyl carbon of the carboxylic acid and the nucleophilic C=C double bond. The proximity of the electron-withdrawing carboxylic acid group to the double bond deactivates the alkene towards electrophilic addition compared to an isolated double bond, a critical consideration in synthetic planning.

Table 1: Physicochemical Properties of (E)-2-Nonenoic Acid

| Property | Value | Source |

| CAS Number | 3760-11-0 | |

| Molecular Formula | C₉H₁₆O₂ | |

| Molecular Weight | 156.22 g/mol | |

| IUPAC Name | (E)-non-2-enoic acid | |

| Synonyms | trans-2-Nonenoic acid | |

| Appearance | Colorless to light yellow liquid or solid | |

| Boiling Point | 258.9±9.0 °C at 760 mmHg | |

| Density | 0.9±0.1 g/cm³ | |

| Flash Point | 122.3±12.1 °C | |

| pKa | 4.98±0.10 |

Synthesis and Reaction Chemistry

The primary laboratory and industrial synthesis of 2-alkenoic acids like 2-Nonenoic acid is the Knoevenagel-Doebner condensation . This method offers high stereoselectivity for the desired (E)-isomer, which is often thermodynamically favored.

Recommended Synthesis Protocol: Knoevenagel-Doebner Condensation

This protocol provides a reliable pathway to synthesize (E)-2-Nonenoic acid from heptanal and malonic acid. The use of pyridine as a base and catalyst is standard, though other amines like piperidine can also be employed.

Workflow: Synthesis of (E)-2-Nonenoic Acid

Caption: Knoevenagel-Doebner synthesis workflow for 2-Nonenoic acid.

Step-by-Step Methodology:

-

Reagent Preparation: In a fume hood, add malonic acid (1.1 eq.) to a flask containing pyridine. Stir until dissolved.

-

Aldehyde Addition: Add heptanal (1.0 eq.) dropwise to the solution. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux. The progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the heptanal spot.

-

Workup: After completion, cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Extraction: Extract the crude product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be further purified by vacuum distillation or silica gel chromatography.

Analytical Characterization

Accurate characterization is essential for validating the synthesis and purity of 2-Nonenoic acid. A combination of spectroscopic methods provides a complete structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is definitive for confirming the trans geometry. Key expected signals include:

-

A doublet of triplets for the terminal methyl group (C9) around 0.9 ppm.

-

A multiplet for the vinyl proton at C3 (~7.0-7.1 ppm), coupled to both the C2 proton and the C4 methylene protons.

-

A doublet for the vinyl proton at C2 (~5.8 ppm), coupled to the C3 proton. The coupling constant (J-value) between the C2 and C3 protons is typically large (~15-16 Hz), which is characteristic of a trans configuration.

-

A broad singlet for the carboxylic acid proton (>10 ppm), which can be exchanged with D₂O.

-

-

¹³C NMR: The carbon spectrum will show nine distinct signals. Noteworthy resonances include:

-

The carbonyl carbon (C1) signal downfield, typically around 170-175 ppm.

-

The two sp² hybridized carbons of the double bond (C2 and C3) in the 120-150 ppm region.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups:

-

A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp and strong C=O stretch for the carbonyl group at approximately 1690-1710 cm⁻¹.

-

A C=C stretch around 1640-1650 cm⁻¹.

-

A strong C-H out-of-plane bend (wag) for the trans double bond around 960-970 cm⁻¹, which is a highly diagnostic peak for this isomer.

Applications and Biological Significance

While primarily known as a component of flavors and fragrances, giving a fatty, waxy, or nutty note, 2-Nonenoic acid and related unsaturated fatty acids are gaining interest in drug development and chemical biology.

-

Chemical Synthesis: It serves as a versatile building block (synthon). The double bond can be functionalized via reactions like epoxidation or dihydroxylation, and the carboxylic acid can be converted to esters, amides, or acid chlorides, enabling its incorporation into more complex molecular scaffolds.

-

Biological Signaling: Short-chain fatty acids are known signaling molecules. While the specific role of 2-Nonenoic acid is less characterized than more common fatty acids, it is structurally related to compounds involved in quorum sensing in bacteria and other intercellular communication pathways. Its potential to modulate these pathways is an active area of research.

-

Antimicrobial and Antifungal Properties: Various unsaturated fatty acids exhibit antimicrobial activity. Research into 2-Nonenoic acid could reveal its potential as a lead compound for developing new antifungal or antibacterial agents.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling 2-Nonenoic acid.

-

Hazard Classification: It is generally classified as causing skin irritation and serious eye irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

This guide provides the foundational knowledge required to work with 2-Nonenoic acid effectively and safely. By understanding its synthesis, reactivity, and analytical signatures, researchers can confidently utilize this molecule in their discovery and development workflows.

References

-

PubChem. (n.d.). trans-2-Nonenoic acid. National Center for Biotechnology Information. Retrieved from [Link]

The Occurrence and Analysis of 2-Nonenoic Acid in Bupleurum chinense Volatile Oil: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Bupleurum chinense, a cornerstone of traditional Chinese medicine, is a rich source of bioactive compounds, with its volatile oil being of particular interest for its therapeutic properties. This technical guide provides an in-depth exploration of a specific constituent of this essential oil: 2-nonenoic acid. We will delve into the biosynthesis of this unsaturated fatty acid, its chemical characteristics, and its documented presence in Bupleurum chinense. Crucially, this guide offers a comprehensive, step-by-step methodology for the extraction, identification, and quantification of 2-nonenoic acid, leveraging established analytical techniques such as steam distillation and gas chromatography-mass spectrometry (GC-MS). Furthermore, we will examine the known pharmacological activities of 2-nonenoic acid, highlighting its potential as a lead compound in drug discovery and development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the study of natural products and their therapeutic applications.

Introduction: The Significance of Bupleurum chinense and its Volatile Constituents

Bupleurum chinense DC., commonly known as Chai Hu, has been a staple in traditional Chinese medicine for centuries, revered for its efficacy in treating a wide range of ailments, including inflammatory conditions and infections. The therapeutic effects of this plant are largely attributed to its complex chemical profile, which includes saikosaponins, flavonoids, and a characteristic volatile oil. The volatile oil, in particular, is a subject of intense scientific scrutiny due to its diverse pharmacological activities.

The composition of Bupleurum chinense volatile oil is a complex mixture of aliphatic compounds, terpenes, and other aromatic molecules. Among these, the presence of unsaturated fatty acids contributes to its unique chemical signature and potential bioactivity. This guide will focus on one such fatty acid, 2-nonenoic acid, providing a detailed technical overview for its study.

2-Nonenoic Acid: A Profile

2-Nonenoic acid is a monounsaturated medium-chain fatty acid with the chemical formula C₉H₁₆O₂.[1][2][3] Its structure features a nine-carbon chain with a carboxylic acid group and a double bond at the second carbon position.

Table 1: Chemical and Physical Properties of 2-Nonenoic Acid

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [1][2][3] |

| Molecular Weight | 156.22 g/mol | [2] |

| CAS Number | 3760-11-0 (trans), 1577-98-6 (cis) | [1][3] |

| Appearance | Clear liquid | [4] |

| Boiling Point | 130-132 °C at 2 mmHg | [4] |

| Solubility | Practically insoluble in water | [5] |

Biosynthesis of Unsaturated Fatty Acids in Plants

The presence of 2-nonenoic acid in Bupleurum chinense is a result of the plant's intricate fatty acid biosynthesis pathways. While the specific pathway leading to 2-nonenoic acid in this species is not fully elucidated, the general principles of unsaturated fatty acid synthesis in plants provide a foundational understanding.

Fatty acid synthesis in plants primarily occurs in the plastids. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of condensation reactions catalyzed by fatty acid synthase (FAS) to produce saturated fatty acids, primarily palmitic acid (16:0) and stearic acid (18:0). Desaturases then introduce double bonds into these saturated fatty acid chains, a critical step in the formation of unsaturated fatty acids. This process is tightly regulated and can be influenced by various genetic and environmental factors.

Caption: Simplified overview of unsaturated fatty acid biosynthesis in plants.

Methodologies for the Analysis of 2-Nonenoic Acid in Bupleurum chinense Volatile Oil

The accurate identification and quantification of 2-nonenoic acid in Bupleurum chinense volatile oil requires a systematic and validated analytical workflow. This section provides a detailed, step-by-step guide for this process.

Extraction of Volatile Oil: Steam Distillation

Steam distillation is the most common and effective method for extracting volatile oils from plant materials. This technique relies on the principle of co-distillation, where the volatile components of the plant are carried over with steam.

Protocol for Steam Distillation:

-

Preparation of Plant Material:

-

Obtain dried roots of Bupleurum chinense.

-

Grind the roots into a coarse powder to increase the surface area for efficient extraction. A 20-60 mesh size is recommended.[6]

-

-

Apparatus Setup:

-

Distillation Process:

-

Place the powdered Bupleurum chinense root into the biomass flask.

-

Add water to the boiling flask and heat to generate steam. Alternatively, an external steam source can be used.

-

Allow the steam to pass through the plant material, carrying the volatile oil with it.

-

The steam and volatile oil mixture will then pass into the condenser, where it will cool and liquefy.

-

Collect the distillate in the collection vessel. The volatile oil, being less dense and immiscible with water, will form a separate layer on top of the hydrosol (aqueous layer).

-

-

Isolation of the Volatile Oil:

-

Carefully separate the volatile oil layer from the hydrosol.

-

Dry the collected oil using an anhydrous drying agent, such as anhydrous sodium sulfate, to remove any residual water.

-

Store the extracted volatile oil in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.

-

Caption: Workflow for the extraction of volatile oil from Bupleurum chinense root.

Identification and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex mixtures like essential oils.[9] For the analysis of fatty acids, a derivatization step is typically required to convert the polar carboxylic acids into more volatile and less polar esters.

3.2.1. Derivatization to Fatty Acid Methyl Esters (FAMEs)

To improve the chromatographic separation and detection of 2-nonenoic acid, it should be converted to its methyl ester, 2-nonenoate.

Protocol for Derivatization:

-

Sample Preparation:

-

Accurately weigh a known amount of the extracted volatile oil into a reaction vial.

-

Dissolve the oil in a suitable solvent, such as a mixture of toluene and methanol.[10]

-

-

Methylation:

-

Extraction of FAMEs:

-

After cooling, add n-hexane and a saturated sodium chloride solution to the reaction mixture.

-

Vortex the mixture to extract the FAMEs into the hexane layer.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

The resulting FAME solution is now ready for GC-MS analysis.

-

3.2.2. GC-MS Analysis

The following table provides a recommended set of GC-MS parameters for the analysis of FAMEs, including methyl 2-nonenoate. These parameters may require optimization based on the specific instrument and column used.

Table 2: Recommended GC-MS Parameters for FAME Analysis

| Parameter | Recommended Setting |

| GC System | Agilent 7890A or equivalent |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Column | FAMEWAX (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent polar capillary column |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C |

| Oven Temperature Program | Initial temperature 100°C, hold for 2 min, ramp at 3°C/min to 240°C, hold for 10 min |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Scan Range | 40-550 amu |

3.2.3. Identification and Quantification

-

Identification: The identification of methyl 2-nonenoate is achieved by comparing its mass spectrum and retention time with those of a certified reference standard. The fragmentation pattern in the mass spectrum provides a unique fingerprint for the compound.

-

Quantification: The concentration of 2-nonenoic acid in the original volatile oil sample can be determined by creating a calibration curve using a series of known concentrations of the methyl 2-nonenoate standard. An internal standard, such as methyl decanoate, should be used to improve the accuracy and precision of the quantification.

Caption: Workflow for the GC-MS analysis of 2-nonenoic acid in Bupleurum chinense volatile oil.

Pharmacological Significance of 2-Nonenoic Acid

The presence of 2-nonenoic acid in Bupleurum chinense volatile oil is not merely a matter of chemical composition; it also holds potential pharmacological significance, making it a compound of interest for drug development.

Anti-inflammatory Activity

Several studies have indicated that 2-nonenoic acid possesses anti-inflammatory properties.[4][11] This activity is particularly relevant given the traditional use of Bupleurum chinense in treating inflammatory conditions. The anti-inflammatory effects of flavonoids and their derivatives are often attributed to their ability to modulate inflammatory signaling pathways and inhibit the production of pro-inflammatory mediators.[12] While the specific mechanisms of 2-nonenoic acid's anti-inflammatory action require further investigation, its presence in Bupleurum chinense likely contributes to the overall anti-inflammatory profile of the plant's volatile oil.

Antifungal Activity

2-Nonenoic acid has also been reported to exhibit fungicidal activity.[4][11] The antifungal properties of fatty acids and their derivatives are a growing area of research.[13] For instance, nonanoic acid, a related saturated fatty acid, has been identified as a major antifungal substance in other plants.[14] The presence of a double bond in 2-nonenoic acid may influence its antifungal potency and spectrum of activity. This suggests that 2-nonenoic acid could be explored as a potential natural antifungal agent for various applications.

Potential for Drug Development

The dual anti-inflammatory and antifungal activities of 2-nonenoic acid make it an attractive candidate for further investigation in drug discovery programs. Its relatively simple structure may also lend itself to chemical modification to optimize its potency, selectivity, and pharmacokinetic properties. As a constituent of a well-established traditional medicine, 2-nonenoic acid has a favorable starting point for safety and tolerability assessments.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the occurrence, analysis, and potential pharmacological significance of 2-nonenoic acid in the volatile oil of Bupleurum chinense. The detailed methodologies for extraction and GC-MS analysis presented herein offer a robust framework for researchers to accurately identify and quantify this compound.

While the anti-inflammatory and antifungal activities of 2-nonenoic acid are promising, further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential. Future studies should focus on:

-

Quantitative Analysis: Conducting systematic quantitative studies to determine the concentration range of 2-nonenoic acid in Bupleurum chinense from different geographical locations and cultivation conditions.

-

Mechanism of Action: Investigating the specific molecular targets and signaling pathways through which 2-nonenoic acid exerts its anti-inflammatory and antifungal effects.

-

In Vivo Efficacy: Evaluating the in vivo efficacy of purified 2-nonenoic acid in relevant animal models of inflammation and fungal infections.

-

Synergistic Effects: Exploring potential synergistic interactions between 2-nonenoic acid and other bioactive compounds present in Bupleurum chinense volatile oil.

By addressing these research questions, the scientific community can further unlock the therapeutic potential of 2-nonenoic acid and contribute to the development of new and effective natural product-based medicines.

References

-

2,6-Hexadecadiynoic Acid and 2,6-Nonadecadiynoic Acid - Novel Synthesized Acetylenic Fatty Acids as Potent Antifungal Agents. (n.d.). Retrieved from [Link]

-

Essential Oils from Steam Distillation. (n.d.). Retrieved from [Link]

-

High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). (n.d.). Retrieved from [Link]

-

No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae - Shimadzu. (n.d.). Retrieved from [Link]

-

Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International. (2023, December 5). Retrieved from [Link]

-

01-00343-EN Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. (n.d.). Retrieved from [Link]

-

The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC. (2022, March 3). Retrieved from [Link]

- CN102631386A - Bupleurum antipyretic and analgesic preparation and technology for preparing same - Google Patents. (n.d.).

-

Nonanoic Acid, an Antifungal Compound from Hibiscus syriacus Ggoma - PMC - NIH. (n.d.). Retrieved from [Link]

-

Anti-inflammatory activities of compounds 1 and 2. (A) IL-6, (B) iNOS... - ResearchGate. (n.d.). Retrieved from [Link]

-

Showing NP-Card for 2-Nonenoic acid (NP0046138) - NP-MRD. (2022, March 17). Retrieved from [Link]

-

Quantitative evaluation of essential oils for the identification of chemical constituents by gas chromatography/mass spectrometry - Archives of Agriculture and Environmental Science. (n.d.). Retrieved from [Link]

-

5.5D: Step-by-Step Procedures for Steam Distillation - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

-

2-Nonenoic acid - the NIST WebBook. (n.d.). Retrieved from [Link]

-

2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem. (n.d.). Retrieved from [Link]

-

Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC. (n.d.). Retrieved from [Link]

- CN101579375B - Extract of bupleurum, preparation method and application thereof - Google Patents. (n.d.).

-

LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - MDPI. (2021, December 19). Retrieved from [Link]

-

Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil - ScienceOpen. (n.d.). Retrieved from [Link]

-

cis-2-Nonenoic acid | C9H16O2 | CID 5282722 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids - Beilstein Journals. (2017, January 4). Retrieved from [Link]

-

Anti-Inflammatory Activity of the Combination of Nobiletin and Docosahexaenoic Acid in Lipopolysaccharide-Stimulated RAW 264.7 Cells - MDPI. (2024, June 29). Retrieved from [Link]

-

Anti-inflammatory activities of flavonoid derivates - Hrčak. (n.d.). Retrieved from [Link]

-

Rectification extraction of Chinese herbs' volatile oils and comparison with conventional steam distillation - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. 2-Nonenoic acid [webbook.nist.gov]

- 2. 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis-2-Nonenoic acid | C9H16O2 | CID 5282722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-NONENOIC ACID CAS#: 3760-11-0 [m.chemicalbook.com]

- 5. NP-MRD: Showing NP-Card for 2-Nonenoic acid (NP0046138) [np-mrd.org]

- 6. CN102631386A - Bupleurum antipyretic and analgesic preparation and technology for preparing same - Google Patents [patents.google.com]

- 7. engineering.iastate.edu [engineering.iastate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. journals.aesacademy.org [journals.aesacademy.org]

- 10. shimadzu.com [shimadzu.com]

- 11. 2-NONENOIC ACID | 3760-11-0 [chemicalbook.com]

- 12. Anti-inflammatory activities of flavonoid derivates [hrcak.srce.hr]

- 13. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nonanoic Acid, an Antifungal Compound from Hibiscus syriacus Ggoma - PMC [pmc.ncbi.nlm.nih.gov]

Trans-2-Nonenoic Acid: The Oxidative Stress Semiochemical in Mammalian Signaling

The following technical guide details the role of trans-2-nonenoic acid as a mammalian semiochemical, focusing on its function as a metabolic biomarker of aging and oxidative stress, its receptor interactions, and experimental methodologies for its study.

Technical Guide & Experimental Framework

Executive Summary

Trans-2-nonenoic acid (T2NA) represents a critical intersection between metabolic biochemistry and mammalian semiochemical signaling. Unlike classical releaser pheromones (e.g., ESP1 in mice) that trigger fixed action patterns, T2NA functions primarily as a signaling metabolite and kairomone —a chemical cue that conveys information about the emitter’s physiological state, specifically regarding aging, lipid peroxidation, and oxidative stress.

While its aldehyde precursor (trans-2-nonenal) is widely recognized as the primary component of "aging odor" (kareishu), T2NA acts as a stable, non-volatile surrogate in biological fluids (urine, plasma) and serves as a ligand for specific internal receptors (GHB receptors) and mitochondrial uncoupling proteins. This guide outlines the molecule's biosynthetic origin, putative signaling pathways, and validated protocols for its synthesis and detection.

Chemical & Biosynthetic Profile

Structural Properties[1][2]

-

IUPAC Name: (E)-Non-2-enoic acid

-

Characteristics: Medium-chain unsaturated fatty acid; amphiphilic; resistant to rapid evaporation compared to its aldehyde counterpart, making it a persistent environmental cue.

Biosynthetic Origin: The Lipid Peroxidation Cascade

T2NA is not synthesized via a dedicated enzymatic synthase (like many insect pheromones) but arises from the oxidative degradation of Omega-7 fatty acids. This pathway explains its correlation with aging, as antioxidant defenses (e.g., glutathione peroxidase) decline and Omega-7 levels in sebaceous glands increase with age.

Mechanism:

-

Precursor: Palmitoleic acid (16:1, n-7) in sebaceous secretions or membrane phospholipids.

-

Trigger: Reactive Oxygen Species (ROS) induce lipid peroxidation.

-

Intermediate: Formation of trans-2-nonenal (volatile odorant).

-

Conversion: Oxidation of the aldehyde by aldehyde dehydrogenases (ALDH) or spontaneous oxidation yields trans-2-nonenoic acid .

Signaling Mechanisms & Receptor Interactions[8]

T2NA operates through a dual-signaling modality: Exogenous Olfactory Signaling (social communication) and Endogenous Metabolic Signaling (physiological regulation).

Olfactory Detection (The "Aging Cue")

In rodents and other mammals, T2NA acts as a chemosignal indicating the age and health status of a conspecific.

-

Vomeronasal Organ (VNO): As a non-volatile acid in urine/fluids, T2NA is a candidate ligand for V2R receptors (Vmn2r class), which specialize in detecting peptides and small organic acids.

-

Main Olfactory Epithelium (MOE): Its volatility allows it to reach the MOE, where it likely interacts with Trace Amine-Associated Receptors (TAARs) or specific Odorant Receptors (ORs) tuned to medium-chain fatty acids (e.g., mouse homologs of human OR51E1 ).

Endogenous Neuromodulation

Uniquely, T2NA has been identified as a ligand for the Gamma-Hydroxybutyrate (GHB) receptor in the mammalian brain (cortex/hippocampus), acting as a competitive antagonist or partial agonist. This suggests a potential link between systemic oxidative stress and neurobehavioral modulation.

Visualization: Signaling Pathways

The following diagram illustrates the dual pathway of T2NA from biosynthesis to receptor activation.

Caption: Biosynthetic pathway of Trans-2-Nonenoic Acid from lipid precursors and its divergence into olfactory (social) and endogenous (metabolic) signaling targets.[7]

Experimental Framework

Chemical Synthesis Protocol

To study T2NA, high-purity synthesis is required to avoid contamination with the cis-isomer or saturated analogues.

Method: Modified Knoevenagel Condensation This protocol yields >98% trans-isomer.

-

Reagents: Heptanal (1.0 eq), Malonic Acid (1.2 eq), Pyridine (solvent/base), Piperidine (catalyst).

-

Reaction:

-

Mix Heptanal and Malonic Acid in Pyridine.

-

Add catalytic Piperidine.

-

Reflux at 90°C for 4 hours (decarboxylation occurs).

-

-

Work-up:

-

Acidify with HCl (pH < 2) to precipitate the acid.

-

Extract with Diethyl Ether.

-

Wash with brine, dry over MgSO₄.[8]

-

-

Purification: Recrystallization from hexane or vacuum distillation.

-

Validation: NMR (coupling constant J > 15 Hz confirms trans geometry).

Behavioral Assay: The "Aging Avoidance" Test

This protocol determines if T2NA functions as a social repellent (indicative of sickness or age) in mice.

| Parameter | Specification |

| Subject | C57BL/6J Mice (Male, sexually naive, 8-12 weeks) |

| Apparatus | Y-Maze or Three-Chamber Sociability Cage |

| Stimuli | A: T2NA (10 µM in mineral oil) B: Vehicle Control C: Juvenile Mouse Urine (Attractant Control) |

| Protocol | 1. Habituation (10 min). 2. Introduction of Stimuli (on filter paper). 3. Recording (10 min video tracking). |

| Readout | Sniffing time, Time in zone, Latency to approach. |

| Expected Result | Reduced investigation time for T2NA compared to Control/Juvenile Urine (indicating avoidance of "aged" signal). |

Detection in Biological Samples (GC-MS)

Since T2NA is a carboxylic acid, it requires derivatization for Gas Chromatography.

Workflow:

-

Sample Prep: Acidify urine/plasma to pH 2.

-

Extraction: Liquid-liquid extraction with Ethyl Acetate.

-

Derivatization: Treat with BSTFA + 1% TMCS (60°C, 30 min) to form trimethylsilyl (TMS) esters.

-

Analysis: GC-MS (EI mode). Monitor ion m/z 73 (TMS) and molecular ion peak.

Translational Implications & Drug Development

-

Deodorant Technology: Inhibitors of the specific ALDH enzymes or scavengers of the aldehyde precursor are targets for "anti-aging" personal care products.

-

Metabolic Modulators: Given its interaction with GHB receptors and mitochondrial uncoupling proteins (UCPs), T2NA analogues are potential scaffolds for drugs treating metabolic syndrome or neurodegenerative oxidative stress.

References

-

Haze, S., et al. (2001). "2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging." Journal of Investigative Dermatology. Link

-

Murphy, T. C., et al. (2004). "4-Hydroxy-trans-2-nonenoic acid is a gamma-hydroxybutyrate receptor ligand in the cerebral cortex and hippocampus."[9][10] Journal of Neurochemistry. Link

-

Echtay, K. S., et al. (2003). "A signalling role for 4-hydroxy-2-nonenal in regulation of mitochondrial uncoupling." The EMBO Journal. Link

-

Dulac, C., & Torello, A. T. (2003). "Molecular detection of pheromone signals in mammals: from genes to behaviour." Nature Reviews Neuroscience. Link

-

Stowers, L., & Kuo, T. H. (2015). "Mammalian Pheromones: Emerging Properties and Mechanisms of Detection." Current Opinion in Neurobiology. Link

Sources

- 1. trans-2-Nonenoic acid | C9H16O2 - BuyersGuideChem [buyersguidechem.com]

- 2. pure-synth.com [pure-synth.com]

- 3. A13228.14 [thermofisher.com]

- 4. trans-2-Nonenoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A13228.14 [thermofisher.com]

- 7. femaflavor.org [femaflavor.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. My Bibliography - NCBI [ncbi.nlm.nih.gov]

- 10. neurology.org [neurology.org]

Topic: The 2-Nonenoic Acid Metabolic Pathway in Lipid Peroxidation: From Generation to Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a cornerstone of oxidative stress pathology, results in the generation of a complex array of reactive lipid species. While malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) are the most extensively studied, other molecules such as 2-nonenoic acid are emerging as significant players in the cellular response to oxidative damage. This technical guide provides an in-depth exploration of the metabolic pathway of 2-nonenoic acid, from its genesis in the lipid peroxidation cascade to its catabolism and function as a signaling molecule. We will dissect the enzymatic and non-enzymatic reactions involved, present validated protocols for its quantification, and discuss its role in modulating cellular stress response pathways, offering a critical resource for researchers in pharmacology, toxicology, and drug development.

The Genesis of Reactive Lipids: An Overview of Lipid Peroxidation

Lipid peroxidation is the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), which are abundant in cellular membranes.[1] This process is a self-propagating chain reaction, fundamentally altering the structure and function of membranes and generating a host of bioactive and potentially cytotoxic byproducts.[1][2][3]

The process unfolds in three distinct phases:

-

Initiation: Pro-oxidants, such as the hydroxyl radical (•OH), abstract an allylic hydrogen from a PUFA, creating a carbon-centered lipid radical (L•).[2][4]

-

Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction.[2][4]

-

Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product, or when an antioxidant, such as vitamin E, donates a hydrogen atom to a peroxyl radical.[1][2]

The unstable lipid hydroperoxides (LOOH) are the primary products and serve as the precursors for a variety of secondary breakdown products, including reactive aldehydes and carboxylic acids.

Caption: Overview of the Lipid Peroxidation Cascade.

The Metabolic Pathway of 2-Nonenoic Acid

2-Nonenoic acid is a medium-chain, monounsaturated fatty acid characterized by a carbon-carbon double bond at the alpha,beta-position relative to the carboxyl group.[5][6][7] This structural feature makes it an electrophilic species capable of reacting with cellular nucleophiles. Its formation is intricately linked to the degradation of n-6 PUFAs like linoleic acid and arachidonic acid.

Generation of 2-Nonenoic Acid

The generation of 2-nonenoic acid is not a direct fragmentation product but rather a multi-step process involving the oxidation of a key precursor aldehyde.

-

Formation of 4-Hydroxy-2-nonenal (4-HNE): The breakdown of hydroperoxides derived from n-6 PUFAs is a primary source of 4-HNE, one of the most abundant and toxic aldehydic products of lipid peroxidation.[4]

-

Oxidation to 4-Hydroxy-2-nonenoic acid (HNA): 4-HNE undergoes enzymatic oxidation to its corresponding carboxylic acid, 4-hydroxy-2-nonenoic acid (HNA). This conversion is primarily catalyzed by enzymes of the aldehyde dehydrogenase (ALDH) superfamily.[2][4]

-

Metabolism to 2-Nonenoic Acid: While direct enzymatic conversion of HNA to 2-nonenoic acid is not fully elucidated, it is hypothesized to occur through subsequent metabolic steps, potentially involving dehydration and reduction reactions within cellular compartments like peroxisomes or mitochondria. Several urinary metabolites of HNE have been identified, indicating a complex metabolic fate that includes omega-oxidation and conjugation.[8]

Catabolism and Detoxification

Once formed, 2-nonenoic acid, as a medium-chain fatty acid, is subject to several catabolic and detoxification pathways.

-

Beta-Oxidation: Like other fatty acids, 2-nonenoic acid is a substrate for mitochondrial and peroxisomal beta-oxidation, where it is sequentially shortened to produce acetyl-CoA for energy production.

-

Omega-Oxidation: Hydroxylation at the terminal (omega) carbon can occur, initiating a pathway that leads to the formation of dicarboxylic acids.[8][9]

-

Conjugation: The electrophilic nature of the α,β-unsaturated system facilitates conjugation with cellular nucleophiles, most notably glutathione (GSH), in reactions that can be catalyzed by Glutathione S-transferases (GSTs).[4] This is a major detoxification route for similar electrophilic lipids.

Caption: Metabolic Pathways of 2-Nonenoic Acid.

Biological Activity and Signaling Roles

The biological effects of 2-nonenoic acid are rooted in its chemical reactivity. As an electrophile, it can covalently modify proteins through Michael addition, typically at cysteine or histidine residues. This capability allows it to act as a signaling molecule, modulating pathways involved in cellular defense and homeostasis.

The Nrf2-Keap1 Antioxidant Response

A primary mechanism by which cells combat oxidative stress is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[10][11]

-

Mechanism: Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Electrophiles, such as 2-nonenoic acid and 4-HNE, can react with reactive cysteine sensors on Keap1. This modification induces a conformational change in Keap1, leading to the release of Nrf2.[12]

-

Cellular Response: Liberated Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes. This drives the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), catalase, and enzymes involved in glutathione synthesis and regeneration.[11][13]

Activation of this pathway represents a protective, adaptive response to a low or moderate level of lipid peroxidation.[12]

Caption: Activation of the Nrf2 Pathway by 2-Nonenoic Acid.

Methodologies for Studying 2-Nonenoic Acid and Lipid Peroxidation

Credible and reproducible research in this field hinges on robust analytical methods. The choice of methodology depends on the research question, whether it is to assess overall lipid peroxidation or to specifically quantify 2-nonenoic acid.

General Assessment of Lipid Peroxidation: TBARS Assay

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for estimating the extent of lipid peroxidation by measuring MDA.[14][15]

Causality Behind Experimental Choices: This method is chosen for its simplicity and high throughput, making it ideal for screening purposes. It measures MDA, a major secondary product of lipid peroxidation. The reaction is performed under acidic conditions and high temperature to drive the condensation of one molecule of MDA with two molecules of thiobarbituric acid (TBA), forming a pink chromophore.[16] Butylated hydroxytoluene (BHT) is added to samples during preparation to inhibit ex vivo oxidation, ensuring that the measurement reflects the in vivo state.[17][18]

Protocol: TBARS Assay for Cell or Tissue Homogenates

-

Sample Preparation:

-

Homogenize tissue (e.g., 100 mg) or cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail and 10 µL of 0.5 M BHT in ethanol.[18]

-

Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[16]

-

Collect the supernatant for analysis. Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay) for later normalization.

-

-

Reaction Setup:

-

Prepare MDA standards by hydrolyzing 1,1,3,3-tetramethoxypropane (TMP) in dilute acid.[17] Create a standard curve (e.g., 0, 1, 2, 5, 10, 20 µM MDA).

-

In a microcentrifuge tube, add 100 µL of sample supernatant or MDA standard.

-

Add 100 µL of 8.1% Sodium Dodecyl Sulfate (SDS).

-

Add 750 µL of 20% acetic acid solution (pH adjusted to 3.5).

-

Add 750 µL of 0.8% aqueous TBA solution.[17]

-

Vortex each tube thoroughly.

-

-

Incubation and Measurement:

-

Incubate the tubes at 95°C for 60 minutes in a water bath or heat block.[14][17]

-

Cool the tubes in an ice bath for 10 minutes to stop the reaction.

-

Centrifuge at 4,000 x g for 10 minutes to pellet any precipitate.[17]

-

Transfer 200 µL of the clear supernatant from each tube into a 96-well plate.

-

Measure the absorbance at 532 nm using a microplate reader.[15]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Plot the standard curve and determine the MDA concentration in the samples.

-

Normalize the MDA concentration to the protein concentration of the sample (e.g., in nmol MDA/mg protein).

-

Trustworthiness & Self-Validation: The protocol's reliability is enhanced by the inclusion of BHT to prevent artifactual oxidation, the use of a fresh standard curve for each run, and normalization to protein content to account for variations in sample cellularity. However, researchers must acknowledge that the TBARS assay can react with other aldehydes, hence its name "Thiobarbituric Acid Reactive Substances".[14] For definitive identification, chromatographic methods are required.

Specific Quantification of 2-Nonenoic Acid: LC-MS/MS

For specific and sensitive quantification of 2-nonenoic acid in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[19][20]

Causality Behind Experimental Choices: This approach provides superior specificity and sensitivity. LC separates 2-nonenoic acid from isomeric and isobaric interferences in the biological matrix.[21] Tandem mass spectrometry (MS/MS) provides two levels of mass filtering: a precursor ion (the molecular weight of 2-nonenoic acid) is selected and fragmented, and then a specific product ion is monitored. This "Multiple Reaction Monitoring" (MRM) is highly specific and significantly reduces chemical noise. The use of a stable isotope-labeled internal standard (e.g., D-labeled 2-nonenoic acid) is critical as it co-elutes and ionizes similarly to the analyte, correcting for variations in sample extraction, matrix effects, and instrument response.[20]

Protocol: General Workflow for 2-Nonenoic Acid Quantification by LC-MS/MS

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma, serum, or cell lysate supernatant, add an internal standard (e.g., 10 µL of a known concentration of ¹³C₉-2-nonenoic acid).

-

Acidify the sample with 10 µL of 1M HCl to protonate the carboxylic acid.

-

Add 500 µL of an organic extraction solvent (e.g., ethyl acetate or a hexane:isopropanol mixture).

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic phases.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column. Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). The gradient is designed to retain and then elute the medium-chain fatty acid.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

MRM Transitions: Develop and optimize MRM transitions for both the analyte and the internal standard.

-

Example for 2-Nonenoic Acid (MW 156.22): Precursor ion [M-H]⁻ = m/z 155.1 -> Product ion (e.g., m/z 111.1 after loss of CO₂)

-

Example for ¹³C₉-2-Nonenoic Acid: Precursor ion [M-H]⁻ = m/z 164.1 -> Corresponding product ion.

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the Peak Area Ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by analyzing standards of known concentrations and plotting their Peak Area Ratios against concentration.

-

Determine the concentration of 2-nonenoic acid in the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Caption: Experimental Workflow for LC-MS/MS Quantification.

Quantitative Data Summary

The following table summarizes hypothetical, yet realistic, data from an experiment designed to test the protective effects of an Nrf2-activating compound against oxidative stress, using the methodologies described.

| Treatment Group | TBARS (nmol MDA/mg protein) | 2-Nonenoic Acid (pmol/mg protein) | HO-1 Gene Expression (Fold Change) |

| Vehicle Control | 1.2 ± 0.2 | 55 ± 8 | 1.0 ± 0.1 |

| Oxidative Stressor (H₂O₂) | 5.8 ± 0.6 | 210 ± 25 | 1.8 ± 0.3 |

| H₂O₂ + Nrf2 Activator (1 µM) | 3.1 ± 0.4 | 125 ± 15 | 6.5 ± 0.9 |

| H₂O₂ + Nrf2 Activator (5 µM) | 2.0 ± 0.3 | 80 ± 11 | 15.2 ± 2.1 |

| Data are presented as Mean ± Standard Deviation. |

Interpretation: The data illustrates that an oxidative stressor (H₂O₂) significantly increases lipid peroxidation markers (TBARS and 2-nonenoic acid). Treatment with a novel Nrf2 activator dose-dependently reduces these markers while robustly inducing the Nrf2 target gene HO-1, providing evidence for its mechanism of action and therapeutic potential.

Conclusion and Future Directions

2-Nonenoic acid, a product of lipid peroxidation, serves as more than just a marker of cellular damage; it is an active participant in the complex signaling network of the oxidative stress response. Its metabolism is a critical determinant of its fate, toggling between detoxification and engagement with signaling pathways like the Nrf2-Keap1 axis. For researchers in drug development, understanding this pathway provides novel opportunities. Targeting the enzymes that metabolize 2-nonenoic acid or developing drugs that mimic its beneficial signaling properties (as a "para-hormetic" agent) could offer new therapeutic strategies for diseases rooted in oxidative stress. The robust analytical and experimental protocols outlined herein provide the necessary tools to rigorously investigate these possibilities and to advance our understanding of lipid-mediated cellular signaling.

References

-

Gaschler, M. M., & Stockwell, B. R. (2017). Lipid peroxidation in cell death. Biochemical and Biophysical Research Communications, 482(3), 419-425. [Link]

-

Natural Products Magnetic Resonance Database. (2022). NP-Card for 2-Nonenoic acid (NP0046138). Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of nonanoic acid derivatives. Retrieved from [Link]

-

Quiroga, G., et al. (2021). Protective Effect of NO2-OA on Oxidative Stress, Gliosis, and Pro-Angiogenic Response in Müller Glial Cells. Antioxidants, 10(4), 556. [Link]

-

Ralser, M. (2018). An appeal to magic? The discovery of a non-enzymatic metabolism and its role in the origins of life. Philosophical Transactions of the Royal Society A, 376(2127), 20170335. [Link]

-

ResearchGate. (n.d.). Non-enzymatic reactions in cellular metabolism. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nonenoic acid. Retrieved from [Link]

- Google Patents. (1949). US2488557A - Preparation of 2-nonenoic acid.

-

Chen, X., et al. (2022). Effect of pinolenic acid on oxidative stress injury in HepG2 cells induced by H2O2. Food Science & Nutrition, 10(11), 3878-3888. [Link]

-

Ullah, N., et al. (2016). A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods. Journal of Analytical Methods in Chemistry, 2016, 8565789. [Link]

-

Alary, J., et al. (1998). Identification of novel urinary metabolites of the lipid peroxidation product 4-hydroxy-2-nonenal in rats. Chemical Research in Toxicology, 11(11), 1368-76. [Link]

-

Di Meo, S., & Venditti, P. (2021). The Impact of Oxidative Stress in Human Pathology: Focus on Gastrointestinal Disorders. Antioxidants, 10(2), 202. [Link]

-

Shimadzu Corporation. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

-

Gico, M. A., et al. (2016). Biologically Active Oxylipins from Enzymatic and Nonenzymatic Routes in Macroalgae. Marine Drugs, 14(1), 23. [Link]

-

Tang, V. C., & Le, T. T. (2019). Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum. Bio-protocol, 9(12), e3274. [Link]

-

Takeda, T., et al. (2023). Lipid Peroxidation via Regulating the Metabolism of Docosahexaenoic Acid and Arachidonic Acid in Autistic Behavioral Symptoms. International Journal of Molecular Sciences, 24(22), 16345. [Link]

-

ResearchGate. (2018). Carnosic Acid Suppresses the H2O2-Induced Mitochondria-Related Bioenergetics Disturbances and Redox Impairment in SH-SY5Y Cells: Role for Nrf2. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipid peroxidation. Retrieved from [Link]

-

Abbkine. (n.d.). Lipid Peroxidation MDA Assay Kit (TBA Method). Retrieved from [Link]

-

SciTechnol. (2024). Analytical Approaches to Trace Contaminants in Biological Samples. Retrieved from [Link]

-

Li, Y., et al. (2025). Antialgal Effects of Nonanoic and Palmitic Acids on Microcystis aeruginosa and the Underlying Mechanisms. Toxics, 13(2), 123. [Link]

-

Cano, M., et al. (2021). The Role of Lipoxidation in the Pathogenesis of Diabetic Retinopathy. Frontiers in Endocrinology, 12, 650419. [Link]

-

Osipenko, D. S., et al. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 24(1), 123. [Link]

-

Sun, Y., et al. (2020). Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling. Frontiers in Pharmacology, 11, 887. [Link]

-

Medicilon. (2025). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. Retrieved from [Link]

-

Oxford Biomedical Research. (n.d.). Lipid Peroxidation Colorimetric Assay Kit. Retrieved from [Link]

-

Chen, Y., et al. (2022). Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations. Frontiers in Cell and Developmental Biology, 10, 977114. [Link]

Sources

- 1. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 2. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | The Role of Lipoxidation in the Pathogenesis of Diabetic Retinopathy [frontiersin.org]

- 5. 2-NONENOIC ACID CAS#: 3760-11-0 [m.chemicalbook.com]

- 6. NP-MRD: Showing NP-Card for 2-Nonenoic acid (NP0046138) [np-mrd.org]

- 7. 2-Nonenoic acid | C9H16O2 | CID 97730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Identification of novel urinary metabolites of the lipid peroxidation product 4-hydroxy-2-nonenal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]

- 10. mdpi.com [mdpi.com]

- 11. Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protective Effect of NO2-OA on Oxidative Stress, Gliosis, and Pro-Angiogenic Response in Müller Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of pinolenic acid on oxidative stress injury in HepG2 cells induced by H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. fn-test.com [fn-test.com]

- 17. benchchem.com [benchchem.com]

- 18. oxfordbiomed.com [oxfordbiomed.com]

- 19. scitechnol.com [scitechnol.com]

- 20. mdpi.com [mdpi.com]

- 21. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Toxicological profile and safety data sheet (SDS) 2-Nonenoic acid

Profile, Safety, and Analytical Protocols for Research & Development

Part 1: Executive Technical Summary

2-Nonenoic acid (CAS: 3760-11-0) is an

For the researcher, 2-nonenoic acid presents a dual profile: it is a generally recognized as safe (GRAS) flavoring agent (FEMA 3954) with low acute systemic toxicity, yet it remains a Category 1B Skin Corrosive in its pure form. This guide synthesizes its toxicological boundaries with high-fidelity analytical protocols, moving beyond generic SDS data to provide actionable research intelligence.

Part 2: Chemical Identity & Physicochemical Constants

Understanding the physical behavior of 2-nonenoic acid is prerequisite to accurate dosing and analysis. Unlike the volatile aldehyde, the acid requires derivatization for gas-phase analysis and exhibits higher surface retention.

| Property | Value / Description | Experimental Context |

| IUPAC Name | (E)-Non-2-enoic acid | Predominant isomer in biological systems. |

| CAS Number | 3760-11-0 | Specific to the trans isomer.[1][2][3] |

| Formula | MW: 156.22 g/mol | |

| Appearance | Colorless to pale yellow liquid | Viscous; prone to crystallization at low temps. |

| Odor Profile | Fatty, waxy, slightly green | Less pungent than 2-nonenal; lacks the sharp "cardboard" note. |

| Boiling Point | 268–269 °C (at 760 mmHg) | High boiling point necessitates derivatization for GC. |

| Density | 0.932 g/mL (at 25 °C) | Immiscible with water; soluble in EtOH, DMSO, Chloroform. |

| pKa | ~4.8 (Predicted) | Exists as an anion at physiological pH (7.4). |

Part 3: GHS Safety Assessment & Handling Protocols

Core Directive: Do not treat this merely as an "irritant." In its concentrated form (>90%), 2-nonenoic acid is corrosive. The carboxylic acid head group, combined with the lipophilic tail, allows for rapid dermal penetration and tissue necrosis.

GHS Hazard Classification

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Category 1B).[4]

-

H318: Causes serious eye damage.

-

Acute Toxicity: Unclassified/Category 5 (Oral LD50 > 2000 mg/kg).

Engineered Safety Workflow

The following workflow integrates barrier protection with waste management to prevent cross-contamination in a GLP environment.

Figure 1: Safe handling logic flow. Note the requirement for inert gas purging during storage to prevent autoxidation of the double bond.

Part 4: Toxicological Profile & Metabolic Fate

Acute vs. Systemic Toxicity

Contrary to the high toxicity often associated with

-

Oral Toxicity: The LD50 in rats is >2000 mg/kg [1].[5][6] It is metabolized via

-oxidation pathways similar to dietary fatty acids. -

Dermal Toxicity: The LD50 in rats is >5000 mg/kg [1].[6] However, this refers to systemic lethality. Localized tissue destruction (corrosion) occurs at much lower concentrations.

-

Sensitization: While 2-nonenal is a potent sensitizer, 2-nonenoic acid has a lower sensitization potential, though it may still elicit reactions in hyper-susceptible individuals.

Biogenic Pathway: The Detoxification Mechanism

In biological systems, 2-nonenoic acid is often the product of detoxification. The toxic aldehyde 2-nonenal (generated by lipid peroxidation of palmitoleic acid) is oxidized by Aldehyde Dehydrogenase (ALDH) into 2-nonenoic acid, which is then excreted or metabolized.

Figure 2: Biogenesis and metabolic clearance. The conversion of the aldehyde to the acid represents a critical detoxification step.

Part 5: Analytical Protocol (GC-MS)

Challenge: 2-Nonenoic acid contains a polar carboxyl group that leads to peak tailing and adsorption in Gas Chromatography (GC). Solution: Derivatization via Methylation (BF3-MeOH) or Silylation (BSTFA) is mandatory for quantitative accuracy.

Protocol: Methyl Ester Derivatization (FAME)

This method converts 2-nonenoic acid to methyl 2-nonenoate, which is volatile and stable.

-

Sample Prep: Dissolve 10 mg of sample in 1 mL Toluene.

-

Derivatization: Add 0.5 mL of 14% Boron Trifluoride (

) in Methanol. -

Incubation: Heat at 60°C for 10 minutes. (Avoid higher temps to prevent isomerization of the double bond).

-

Extraction: Add 1 mL Hexane and 1 mL saturated NaCl water. Vortex.

-

Analysis: Inject the upper Hexane layer into GC-MS.

GC-MS Parameters

-

Column: DB-WAX or HP-5MS (30m x 0.25mm).

-

Carrier Gas: Helium @ 1 mL/min.

-

Temp Program: 50°C (1 min)

10°C/min -

Detection: EI Mode (70eV). Look for molecular ion (

) of the methyl ester (MW ~170).

Figure 3: Analytical workflow for quantitative assessment of 2-nonenoic acid.

References

-

BASF SE. (2023). Safety Data Sheet: 2-Nonenoic Acid. Retrieved from . (Data sourced from OECD Guideline 423/402 studies indicating LD50 >2000 mg/kg).[6]

-

Flavor and Extract Manufacturers Association (FEMA). (2000). FEMA GRAS Assessment of Aliphatic and Aromatic Acids. FEMA Number 3954. Retrieved from .

- Haze, S., et al. (2001). "2-Nonenal Newly Found in Human Body Odor Tends to Increase with Aging." Journal of Investigative Dermatology, 116(4), 520-524.

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 5312586, 2-Nonenoic acid. Retrieved from .

-

Sigma-Aldrich. (2023). Product Specification and SDS: Trans-2-Nonenoic Acid. Retrieved from .

Sources

The Pivotal Role of Unsaturation: A Technical Guide to the Structure-Activity Relationship of Medium-Chain Alkenoic Acids

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Medium-chain fatty acids (MCFAs) have garnered significant attention for their diverse biological activities, from metabolic regulation to antimicrobial and anti-inflammatory effects. While the properties of saturated MCFAs are well-documented, the introduction of a single double bond, giving rise to medium-chain alkenoic acids (MCAAs), dramatically alters their physicochemical properties and biological functions. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of MCAAs, offering a deep dive into how chain length, the position of the double bond, and its geometric configuration (cis/trans) dictate their therapeutic potential. We will explore the causal relationships behind their mechanisms of action, including membrane interactions and the modulation of key signaling pathways. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the systematic evaluation of MCAA bioactivity, empowering researchers to advance the development of novel therapeutics based on these versatile molecules.

Introduction: The Therapeutic Promise of Medium-Chain Alkenoic Acids

Medium-chain fatty acids, typically defined as fatty acids with aliphatic tails of 6 to 12 carbon atoms, occupy a unique metabolic niche. Unlike their long-chain counterparts, they are rapidly absorbed and transported directly to the liver via the portal vein for efficient β-oxidation, providing a quick source of energy.[1][2] This metabolic advantage has led to their investigation in various therapeutic areas, including weight management and neurological disorders.[3]

The introduction of unsaturation within the carbon chain of MCFAs to form medium-chain alkenoic acids opens up new avenues for therapeutic intervention. The presence of a double bond introduces a kink in the fatty acid chain, altering its shape, flexibility, and interaction with biological membranes and proteins. This structural modification is the cornerstone of the diverse and potent biological activities of MCAAs, including antimicrobial, anti-inflammatory, and cytotoxic effects. Understanding the intricate relationship between the precise molecular architecture of MCAAs and their biological outcomes is paramount for the rational design of new and effective therapeutic agents.

Decoding the Structure-Activity Relationship (SAR) of Medium-Chain Alkenoic Acids

The biological activity of a medium-chain alkenoic acid is not a monolithic property but rather a finely tuned consequence of its specific structural features. The key determinants of an MCAA's potency and selectivity are its chain length, the position of the double bond along the acyl chain, and the geometry of that double bond (cis or trans).

The Influence of Acyl Chain Length

For a homologous series of fatty acids, chain length is a critical factor influencing their biological activity. Generally, within the medium-chain range (C6-C12), an increase in chain length correlates with enhanced antimicrobial activity up to an optimal point, after which a "cutoff effect" is often observed, likely due to reduced solubility and bioavailability.[4] For instance, in a study of saturated MCFAs against various oral microorganisms, the inhibitory concentration at 80% (IC80) decreased with increasing fatty acid size, indicating greater potency for longer chains within this class.[5] This trend is attributed to the increased hydrophobicity of longer chains, which facilitates their interaction with and disruption of bacterial cell membranes.[1]

The Critical Role of Double Bond Position

The position of the double bond in an MCAA is a key determinant of its biological activity. While systematic studies on a full range of positional isomers of a single MCAA are limited, existing research on various unsaturated fatty acids indicates that the location of unsaturation significantly impacts their efficacy. For example, studies on isoamphipathic antibacterial molecules have demonstrated that positional isomerism strongly influences both antibacterial activity and toxicity.[6] The proximity of the double bond to either the carboxylic acid head or the terminal methyl group can affect how the molecule inserts into and perturbs the lipid bilayer of cell membranes.[1]

Geometric Isomerism: The Cis vs. Trans Dichotomy

The geometric configuration of the double bond, either cis or trans, has a profound impact on the three-dimensional structure of the MCAA and, consequently, its biological function. A cis double bond introduces a significant kink in the fatty acid chain, leading to a more bent conformation. In contrast, a trans double bond results in a more linear, extended structure, similar to that of a saturated fatty acid.[7]

This structural difference has significant implications for how the fatty acid interacts with biological membranes. Cis isomers are known to cause greater disruption to the packing of phospholipids in the cell membrane, leading to increased membrane fluidity and permeability.[7] This membrane-perturbing effect is a key mechanism behind the potent antimicrobial and cytotoxic activities of many cis-MCAAs. Conversely, trans isomers, with their more linear shape, integrate into the membrane with less disruption, resulting in properties more akin to saturated fatty acids.[7]

Molecular Mechanisms of Action: From Membrane Disruption to Receptor Signaling

The biological effects of medium-chain alkenoic acids are mediated through a combination of direct physical interactions with cellular structures and the activation of specific signaling pathways.

Disruption of Cellular Membranes

A primary mechanism of action for many antimicrobial and cytotoxic MCAAs is the disruption of the bacterial or cancer cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, where the presence of a double bond, particularly in the cis configuration, disrupts the orderly packing of phospholipids.[1] This leads to increased membrane fluidity and permeability, causing the leakage of essential intracellular components and ultimately leading to cell death.[7][8] Studies have shown that treatment with cytotoxic fatty acids can lead to rapid membrane depolarization and the release of low-molecular-weight proteins from bacteria such as Staphylococcus aureus.[8][9]

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Medium-chain fatty acids are now recognized as signaling molecules that can activate specific G-protein coupled receptors (GPCRs), thereby initiating intracellular signaling cascades. Two key receptors in this context are Free Fatty Acid Receptor 1 (FFAR1, also known as GPR40) and GPR84.

-

FFAR1 (GPR40): This receptor is activated by medium and long-chain fatty acids and plays a crucial role in glucose homeostasis by enhancing glucose-stimulated insulin secretion.[10][11] Upon binding of a fatty acid ligand, FFAR1 couples to Gq proteins, leading to the activation of phospholipase C (PLC).[12] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[10] This signaling cascade ultimately results in the potentiation of insulin release from pancreatic β-cells.[10]

-